7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Purines are essential components in biochemistry, particularly in the structure of nucleotides and nucleic acids. This compound exhibits potential applications in various scientific fields due to its unique molecular structure and functional groups.
The compound is identified under the Chemical Abstracts Service registry number 78520-71-5 and is available from various chemical suppliers. It has been studied for its biochemical properties and potential therapeutic applications.
This compound is classified as a purine derivative, specifically a substituted purine, which includes multiple functional groups such as hydroxyl and pyrrolidine moieties. These modifications can significantly influence its biological activity and solubility.
The synthesis of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves several key steps:
The detailed synthetic pathway may vary based on the specific reagents and conditions employed.
The molecular structure of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be represented by its structural formula:
The compound features:
InChI=1S/C12H16N4O4/c1-14(7-6(19)15(2)11(14)20)16(3-5(18)4-17)10(12-7)13-9(11)8/h5,17-18H,3-4,11H2,1-2H3,(H,12,13)
The compound can undergo various chemical reactions typical for purine derivatives:
These reactions can lead to the formation of various derivatives that may have distinct biological activities.
The mechanism of action for 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves interactions with specific molecular targets such as enzymes or receptors:
These interactions can modulate the activity of target molecules leading to various pharmacological effects.
The compound is expected to have:
Key chemical properties include:
Relevant data from studies indicate that these properties can vary based on environmental conditions.
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific applications:
This compound represents a significant area of interest in medicinal chemistry and biochemistry due to its diverse applications and potential therapeutic benefits.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9